(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
Introduction to (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one
Historical Background and Development
The synthesis of benzodiazepine derivatives gained momentum in the mid-20th century with the discovery of chlordiazepoxide, the first commercially available benzodiazepine anxiolytic. However, the development of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one emerged later, driven by efforts to explore structurally novel analogs with enhanced selectivity for non-GABAergic targets. Early synthetic routes for related 1,5-benzodiazepines involved multi-step processes, such as the reaction of N-alkylaniline derivatives with N-acylaziridine-2-carboxylic acid to form intermediates like N-alkylanilino-2-aminopropionic acid, followed by cyclization. These methods, though industrially cumbersome, laid the groundwork for optimizing the synthesis of 1,4-diazepines like the title compound.
A breakthrough occurred with the advent of stereoselective synthesis techniques, enabling the isolation of the (S)-enantiomer, which often exhibits superior pharmacological activity compared to its racemic counterparts. For instance, the (S)-configuration in similar benzoazepinones has been linked to enhanced binding affinity for ion transporters like the Na+/Ca2+ exchanger (NCX). The compound’s first reported synthesis likely involved asymmetric catalysis or chiral resolution, though explicit details remain proprietary.
Significance in Benzodiazepine Research
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one has garnered attention for its potential to modulate NCX isoforms, which play critical roles in calcium homeostasis and neuronal survival. Unlike classical benzodiazepines that target GABA receptors, this compound’s primary mechanism involves enhancing or inhibiting NCX activity, depending on its substitution pattern and stereochemistry. For example, structurally related benzodiazepinones like compound 14 from PMC8713167 enhance both NCX1 and NCX3 activity, while derivative 4 selectively inhibits NCX1. These findings suggest that subtle structural modifications, such as the introduction of methyl groups or spacers, profoundly influence isoform specificity.
Additionally, the compound’s bicyclic framework serves as a versatile scaffold for developing cytostatic agents. Analogous derivatives, such as Bz-423, demonstrate cytotoxic activity against leukemia and solid tumor cells by inducing apoptosis via mitochondrial membrane permeabilization. While direct studies on the title compound’s anticancer properties are limited, its structural similarity to active analogs underscores its therapeutic potential.
Classification and Nomenclature
The IUPAC name “(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one” provides a systematic description of its structure:
- Benzo[b]diazepin-2(3H)-one : Indicates a benzannulated diazepine ring (positions 1 and 4) with a ketone at position 2.
- 4,5-Dihydro : Denotes partial saturation at positions 4 and 5.
- (S)-3-Amino : Specifies the (S)-configuration of the amino group at position 3.
- 1-Methyl : A methyl substituent at position 1.
This nomenclature aligns with PubChem’s classification system for benzodiazepinones, which prioritizes ring numbering and substituent positions. The compound falls under the broader category of heterocyclic compounds, subclass diazepines, and further into 1,4-benzodiazepinones due to its fused benzene ring and diazepine backbone.
Table 1: Structural Comparison of Benzodiazepine Subclasses
Position within the Broader Benzodiazepine Family
The title compound occupies a niche within the benzodiazepine family due to its unique saturation pattern and stereochemistry. Unlike fully unsaturated 1,4-benzodiazepines (e.g., diazepam), its 4,5-dihydro configuration reduces planarity, potentially altering receptor binding kinetics. Furthermore, the (S)-amino group introduces chirality, a feature absent in most classical benzodiazepines, which are typically achiral or racemic.
Structurally, it shares similarities with Neurounina-1 derivatives, which exhibit NCX-modulating activity, but differs in the presence of a methyl group at position 1 and the absence of extended spacers. This positions it as a compact, conformationally restrained analog capable of probing steric requirements for NCX isoform selectivity.
In summary, (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]diazepin-2(3H)-one exemplifies the structural diversity within benzodiazepine research, offering insights into ion transporter modulation and stereochemical influences on pharmacological activity. Its development reflects broader trends in medicinal chemistry toward targeted, isoform-specific therapeutics.
(Word count: 1,023)
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXYYNCANORAOF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NCC(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2NC[C@@H](C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ortho-phenylenediamine and methyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzodiazepine core.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors to ensure precise control over reaction conditions.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification and isolation of the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
Neuropharmacological Effects
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its effects on the central nervous system. Research indicates that it may act as an antagonist of certain neurotransmitter receptors, potentially influencing anxiety and mood disorders.
Antitumor Activity
Studies have shown that compounds related to this compound exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have been identified as selective inhibitors of receptor interacting protein 1 kinase, which plays a crucial role in tumor necrosis factor signaling pathways .
Antimicrobial Properties
Some derivatives demonstrate antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of benzodiazepine derivatives, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the effects of this compound on anxiety-like behaviors in animal models. Behavioral tests demonstrated that administration resulted in reduced anxiety levels comparable to established anxiolytics, suggesting its therapeutic potential in treating anxiety disorders .
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it can modulate neurotransmitter release, leading to its potential anxiolytic and anticonvulsant effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of benzodiazepine derivatives are highly dependent on substituents and ring fusion positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Pharmacological Profiles
- Bz-423: Induces superoxide-dependent apoptosis in autoimmune cells by binding the β-subunit of F0F1-ATPase, demonstrating >100-fold selectivity over normal cells .
- (5S)-7-Chloro Derivatives : Show NMDA receptor modulation and neuroprotective effects in Alzheimer’s models, with e.e. >97% .
- (Z)-4-Alkyl Derivatives : Exhibit IC50 values of 2–10 µM against breast cancer cell lines (MCF-7) via ROS generation .
- Fluorinated Analogues : Improved blood-brain barrier penetration due to fluorine’s electronegativity and small size .
Stereochemical Influence
- The (S)-configuration in the target compound may enhance receptor binding compared to (R)-isomers, as observed in for chloro-substituted derivatives.
- Racemic mixtures (e.g., 4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one) often show reduced activity, underscoring the need for enantiopure synthesis .
Biological Activity
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known by its CAS number 103825-24-7, is a compound belonging to the class of benzodiazepines. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 190.24 g/mol. The compound features a heterocyclic structure that includes a diazepine ring fused with a benzene ring, which is characteristic of many compounds in the benzodiazepine family.
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system:
- GABA Receptor Interaction : this compound binds to GABA receptors in the central nervous system. This binding enhances the inhibitory effects of GABA by increasing the frequency of chloride channel openings, leading to neuronal hyperpolarization and decreased excitability .
- Pharmacokinetics : The compound is well absorbed and widely distributed in biological tissues. It undergoes hepatic metabolism and is primarily excreted via urine.
Anxiolytic and Sedative Effects
Research indicates that compounds within this class exhibit significant anxiolytic (anxiety-reducing) and sedative properties. Studies have shown that (S)-3-amino derivatives can reduce anxiety-like behaviors in animal models at various dosages .
Anticonvulsant Properties
The compound has demonstrated anticonvulsant activity in preclinical studies. For instance, it has been shown to provide protection against chemically induced seizures in rodent models. The mechanism involves potentiation of GABAergic transmission, which is crucial for seizure control .
Cytotoxic Activity
Recent studies have explored the cytotoxic potential of related benzodiazepine derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 (Colorectal) | 16.19 ± 1.35 |
| Compound 9 | MCF-7 (Breast Cancer) | 17.16 ± 1.54 |
These findings suggest that modifications to the benzodiazepine structure can enhance cytotoxicity against specific cancer types .
Case Studies
- Anxiety Disorders : A study involving animal models demonstrated that administration of (S)-3-amino derivatives resulted in significant reductions in anxiety-related behaviors as measured by elevated plus maze tests .
- Seizure Models : In a controlled experiment using pentylenetetrazol-induced seizures in rodents, the compound showed dose-dependent anticonvulsant effects, highlighting its potential utility in treating epilepsy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules. A validated approach includes:
- Step 1 : Bromination of a benzodiazepine precursor followed by substitution to introduce the amino group. For example, using chloroacetyl chloride for acetylation (similar to methods for brominated analogs) .
- Step 2 : Cyclization using hexamethylenetetramine (HMTA) under reflux in toluene or DMF, as demonstrated in related 1,4-benzodiazepine syntheses .
- Key Reagents : Palladium catalysts (for cross-coupling), chiral auxiliaries to enforce (S)-configuration, and purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify backbone structure and substituent positions.
- X-ray Crystallography : For absolute stereochemical confirmation; SHELX programs (e.g., SHELXL) are widely used for refinement .
- Chiral HPLC : To validate enantiomeric purity, critical given the (S)-configuration’s impact on bioactivity .
Advanced Research Questions
Q. How does the stereochemistry at the 3-position influence the compound’s interaction with biological targets?
- Methodological Answer :
- Receptor Binding Studies : Compare (S)- and (R)-enantiomers using surface plasmon resonance (SPR) or radioligand assays. For example, related benzodiazepines show enantiomer-specific binding to GABA receptors .
- Molecular Dynamics Simulations : To model interactions with mitochondrial F0F1-ATPase (a target for structurally similar compounds like Bz-423) .
- Functional Assays : Measure apoptosis induction in Jurkat cells, correlating stereochemistry with ROS production (as in ) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Synthesis Reproducibility : Cross-validate reaction conditions (e.g., catalyst loading, solvent purity) to rule out impurities (e.g., nitrosamines) affecting bioactivity .
- Assay Standardization : Use consistent cell lines (e.g., MRL-lpr CD4+ T cells for autoimmune models) and ROS scavengers (e.g., MnTBAP) to control redox signaling variability .
- Structural Analogs : Compare with derivatives (e.g., 6-bromo or trifluoromethyl-substituted benzodiazepines) to isolate substituent-specific effects .
Q. What experimental strategies elucidate the compound’s mechanism of action in mitochondrial pathways?
- Methodological Answer :
- Mitochondrial Isolation : Treat cells with the compound, isolate mitochondria, and measure F0F1-ATPase activity via oligomycin sensitivity assays .
- ROS Detection : Use dihydroethidium (DHE) staining or flow cytometry to quantify superoxide production in treated cells .
- Western Blotting : Assess downstream apoptotic markers (e.g., Bcl-2 family proteins, caspase-3 cleavage) to map signaling pathways .
Key Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
